molecular formula C12H20O5 B14628795 Methyl 9-[(oxoacetyl)oxy]nonanoate CAS No. 55184-92-4

Methyl 9-[(oxoacetyl)oxy]nonanoate

Cat. No.: B14628795
CAS No.: 55184-92-4
M. Wt: 244.28 g/mol
InChI Key: GZFGMEUUJWVDPH-UHFFFAOYSA-N
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Description

Methyl 9-[(oxoacetyl)oxy]nonanoate, also known as methyl 9-oxononanoate, is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of nonanoic acid and is characterized by the presence of an oxo group at the ninth carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-[(oxoacetyl)oxy]nonanoate can be synthesized through the esterification of nonanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process includes the use of a distillation column to separate the ester from the reaction mixture, followed by purification steps such as washing and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(oxoacetyl)oxy]nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-[(oxoacetyl)oxy]nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of coatings, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 9-[(oxoacetyl)oxy]nonanoate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active nonanoic acid derivative, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: Similar in structure but lacks the oxo group.

    Methyl 8-formyloctanoate: Similar but with a formyl group at the eighth carbon position.

    Methyl azelaaldehydate: Similar but with an aldehyde group.

Uniqueness

Methyl 9-[(oxoacetyl)oxy]nonanoate is unique due to the presence of the oxo group at the ninth carbon position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

55184-92-4

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

methyl 9-oxaldehydoyloxynonanoate

InChI

InChI=1S/C12H20O5/c1-16-11(14)8-6-4-2-3-5-7-9-17-12(15)10-13/h10H,2-9H2,1H3

InChI Key

GZFGMEUUJWVDPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOC(=O)C=O

Origin of Product

United States

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